molecular formula C40H47FN2O6 B016973 (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-42-2

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Cat. No. B016973
M. Wt: 675.8 g/mol
InChI Key: OZJAGODXZFIYDA-REWGUOJHSA-N
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Description

This compound appears to be a complex molecule with potential applications in various fields of chemistry and pharmacology. Its structure suggests a multifaceted synthesis pathway and a range of chemical and physical properties that would be interesting for detailed study.

Synthesis Analysis

Synthesis pathways for complex molecules often involve multi-step reactions, starting from simpler precursors. Techniques such as the condensation of Meldrum's acid with acetone and subsequent reactions with tert-butyl isocyanide in the presence of alcohols have been described, providing good overall yields for related compounds (Yavari et al., 2003). Another example involves the synthesis of tert-butyl esters from different carbamic acids and esters, showcasing the versatility of tert-butyl groups in organic synthesis (Urban & Jasys, 2004).

Molecular Structure Analysis

The molecular structure of complex organic compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, DFT analyses and crystal structure determinations offer insights into the conformation, bonding, and stereochemistry of similar compounds (Huang et al., 2021).

Scientific Research Applications

Chemical Synthesis and Building Blocks

One area of research focuses on the synthesis of complex molecules that may serve as building blocks for further chemical synthesis. For example, studies on the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate highlight the preparation of compounds that could be useful for generating 4-hydroxypipecolate derivatives, indicating a methodology for producing complex molecules with potential applications in medicinal chemistry (Chaloin et al., 2008). Similarly, research into the synthesis of alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate showcases innovative approaches to creating valuable chemical intermediates with broad applicability in organic synthesis (Yavari et al., 2003).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the synthesis and exploration of new compounds with potential antitumor and antioxidant activities have been a significant focus. For instance, research into the synthesis of new benzothiophenes derived from cyanoacetamide demonstrates the ongoing effort to discover compounds with potential therapeutic applications (Bialy & Gouda, 2011). This includes the development of molecules that could serve as key intermediates for the creation of drugs targeting specific diseases.

Organic Synthesis Techniques

Innovations in organic synthesis techniques also represent a significant area of research. Studies detailing efficient synthesis methods for complex molecules, such as the one involving the preparation of a compound starting from oxoacetic acid monohydrate, reflect the ongoing advancements in the field of organic chemistry (Vaid et al., 2013). These advancements are crucial for the development of new pharmaceuticals and materials.

Antitumor Activities

The investigation of molecules' antitumor activities is a critical area of research. For example, studies on the synthesis and antitumor activities of derivatives of fluorinated pyrimidines highlight the potential for developing new cancer therapies (Xiong Jing, 2011). This area of research is pivotal in finding new treatments and understanding the molecular basis of cancer.

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.


Future Directions

This involves discussing potential future research directions, applications, etc.


Each of these steps involves a detailed study and often requires specialized knowledge and equipment. It’s always recommended to refer to scientific literature or databases for accurate and detailed information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAGODXZFIYDA-REWGUOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442621
Record name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

CAS RN

265989-42-2
Record name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 3
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 5
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 6
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

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